molecular formula C18H21N3O4 B7356859 1-[4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]cyclopentane-1-carboxylic acid

1-[4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]cyclopentane-1-carboxylic acid

Numéro de catalogue B7356859
Poids moléculaire: 343.4 g/mol
Clé InChI: BQWNFSKEVWNYLM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]cyclopentane-1-carboxylic acid, also known as QNB, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. QNB is a member of the quinazoline family of compounds, which have been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antifungal properties. In

Mécanisme D'action

The mechanism of action of 1-[4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]cyclopentane-1-carboxylic acid is not fully understood, but it is believed to involve the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in the regulation of cell growth, proliferation, and survival, and is frequently dysregulated in cancer cells. This compound has been found to inhibit the activation of Akt and mTOR, leading to the induction of apoptosis and inhibition of cell growth.
Biochemical and Physiological Effects:
This compound has been found to have a low toxicity profile and is well-tolerated in animal models. It has been shown to have a favorable pharmacokinetic profile, with good bioavailability and a long half-life. This compound has been found to be metabolized by the liver and excreted in the urine.

Avantages Et Limitations Des Expériences En Laboratoire

1-[4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]cyclopentane-1-carboxylic acid has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the lab, allowing for the production of large quantities of the compound. This compound has also been found to have a high degree of selectivity for cancer cells, making it a promising candidate for targeted cancer therapy. However, this compound has some limitations as a research tool. It is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects.

Orientations Futures

There are several future directions for research on 1-[4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]cyclopentane-1-carboxylic acid. One area of interest is the development of this compound as a targeted cancer therapy. The selectivity of this compound for cancer cells makes it an attractive candidate for the development of novel cancer treatments. Another area of interest is the investigation of the potential side effects of this compound. While this compound has been found to have a low toxicity profile, further research is needed to fully understand its safety profile. Additionally, the optimization of the synthesis method for this compound may lead to the development of more efficient and cost-effective methods for producing the compound.

Méthodes De Synthèse

The synthesis of 1-[4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]cyclopentane-1-carboxylic acid involves the reaction of 4-aminobutanoyl chloride with 4-oxo-3H-quinazolin-2-ylamine in the presence of triethylamine. The resulting product is then treated with cyclopentanecarbonyl chloride to obtain this compound. The synthesis of this compound has been optimized to yield a high purity product with a good yield.

Applications De Recherche Scientifique

1-[4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]cyclopentane-1-carboxylic acid has been found to exhibit promising anticancer activity in various cancer cell lines, including breast, colon, and lung cancers. It has been shown to induce apoptosis (programmed cell death) in cancer cells through the activation of caspases, which are enzymes involved in the process of apoptosis. This compound has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G1 phase.

Propriétés

IUPAC Name

1-[4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c22-15(21-18(17(24)25)10-3-4-11-18)9-5-8-14-19-13-7-2-1-6-12(13)16(23)20-14/h1-2,6-7H,3-5,8-11H2,(H,21,22)(H,24,25)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWNFSKEVWNYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)O)NC(=O)CCCC2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.